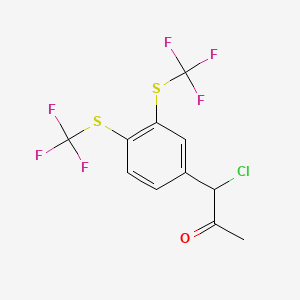
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Méthodes De Préparation
This can be achieved through radical trifluoromethylation, a process that involves the addition of trifluoromethyl radicals to aromatic compounds . The subsequent steps involve chlorination and the formation of the propan-2-one moiety. Industrial production methods may utilize optimized reaction conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can influence the compound’s binding affinity and reactivity with various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other compounds containing trifluoromethylthio groups, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3,4-Bis(2-fluoro-5-(trifluoromethyl)phenyl)-2,5-diphenyl phenyl: Used in the synthesis of novel materials.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Activité Biologique
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its unique trifluoromethylthio groups and chloropropanone moiety. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C11H7ClF6OS2
- Molecular Weight : 368.7 g/mol
- IUPAC Name : this compound
The presence of trifluoromethylthio groups enhances the compound's lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve the inhibition of bacterial enzymes or disruption of cellular membranes. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival. Specifically, its interaction with cellular receptors and enzymes involved in cancer progression has been a focal point of research.
The biological activity of this compound is attributed to its ability to form covalent bonds with target biomolecules. The trifluoromethylthio groups can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can significantly influence various metabolic pathways within cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one | Structure | Different substitution pattern may affect reactivity and biological activity |
| N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea | Structure | Used extensively in organocatalysis |
| 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one | Structure | Potential variations in biological activity due to structural differences |
The unique combination of trifluoromethylthio groups in this compound sets it apart from these compounds, contributing to its distinct reactivity profile and biological properties.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations as low as 25 µg/mL.
Propriétés
Formule moléculaire |
C11H7ClF6OS2 |
|---|---|
Poids moléculaire |
368.7 g/mol |
Nom IUPAC |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3 |
Clé InChI |
HWRAXLGOOYBHQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















